molecular formula C10H9N3O4 B11490006 2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole

2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B11490006
M. Wt: 235.20 g/mol
InChI Key: XGPUCKDLVOAHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole: is a chemical compound with the molecular formula CHNO and a molecular weight of 210.19 g/mol.

  • It appears as yellow needle-shaped crystals with a melting point of 125°C. The compound is soluble in water, ethanol, and petroleum ether .
  • Now, let’s explore its preparation methods and industrial production.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including:

        Nitration: As seen in its synthesis, it readily undergoes nitration.

        Reduction: Reduction of the nitro group can yield the corresponding amino compound.

        Substitution: It can participate in electrophilic aromatic substitution reactions.

    • Common reagents include nitric acid, sulfuric acid, reducing agents (such as iron and hydrochloric acid), and various nucleophiles.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities.

      Medicine: Its derivatives may have pharmacological properties.

      Industry: Employed in the synthesis of other compounds.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets or participate in metabolic pathways.
  • Comparison with Similar Compounds

    • While there are related compounds, the uniqueness of 2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole lies in its specific combination of functional groups and its potential applications.

    Properties

    IUPAC Name

    2-(4-methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9N3O4/c1-6-11-12-10(17-6)7-3-4-9(16-2)8(5-7)13(14)15/h3-5H,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XGPUCKDLVOAHKQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN=C(O1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9N3O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    235.20 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.